molecular formula C17H17N5O2 B12198567 N-(2-methoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide

N-(2-methoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B12198567
M. Wt: 323.35 g/mol
InChI Key: PXTRABSPTZKEIV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its substituents and backbone. The parent structure is acetamide (CH~3~CONH~2~), modified by two key substituents:

  • A 2-methoxyphenyl group (o-methoxyphenyl) attached to the nitrogen atom of the acetamide moiety.
  • A 2H-tetrazole ring substituted at position 5 with a 2-methylphenyl (o-tolyl) group.

Applying IUPAC priority rules, the tetrazole ring (a five-membered ring with four nitrogen atoms) is numbered such that the substituent at position 5 receives the lowest possible locant. The resulting systematic name is N-(2-methoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide . This naming convention aligns with structurally similar compounds, such as N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide, where positional isomerism of substituents alters the nomenclature.

Key Nomenclature Features:

  • Acetamide backbone : The central CH~2~CONH~2~ group.
  • Tetrazole ring : 2H-tetrazol-2-yl indicates substitution at the second nitrogen atom.
  • Aryl substituents : Methoxy and methyl groups are assigned ortho positions on their respective phenyl rings.

Molecular Architecture: Tetrazole-Acetamide Core Analysis

The molecule’s architecture (Figure 1) features three distinct regions:

  • 2H-Tetrazole core : A five-membered aromatic ring with alternating single and double bonds (N–N and C–N). The 2H-tautomer is stabilized by resonance, with electron density localized at positions 1 and 3.
  • Acetamide linker : A CH~2~ group bridges the tetrazole and the methoxyphenyl-substituted amide.
  • Aryl substituents :
    • 2-Methylphenyl : A methyl group at the ortho position of the tetrazole-linked phenyl ring.
    • 2-Methoxyphenyl : A methoxy group at the ortho position of the amide-linked phenyl ring.

Electronic and Steric Effects:

  • The tetrazole ring’s electron-deficient nature promotes dipole interactions, particularly with proton-donating groups.
  • The ortho-methyl group introduces steric hindrance, potentially limiting rotational freedom of the tetrazole-linked phenyl ring.
  • The methoxy group on the acetamide phenyl ring enhances solubility via polar interactions while contributing to resonance stabilization.
Table 1: Bond Lengths and Angles in the Tetrazole Core (Comparative Data)
Bond/Angle N-(2-Methoxyphenyl) Derivative 5-Bromotetrazole
N1–N2 (Å) 1.295 1.283
N2–C3 (Å) 1.351 1.347
C3–N4 (Å) 1.290 1.290
N4–N5 (Å) 1.347 1.347
Ring planarity (°) 178.2 179.5

Crystallographic Characterization and Conformational Studies

While direct crystallographic data for this compound remains unavailable, insights can be extrapolated from analogues:

  • Unit cell parameters : Tetrazole-containing compounds typically crystallize in monoclinic systems (e.g., P2~1~/m for 5-bromotetrazole). Anticipated cell dimensions for the title compound would approximate a = 5.2 Å, b = 7.1 Å, c = 10.4 Å, with β ≈ 115° based on methylphenyl-substituted analogues.
  • Hydrogen bonding : The acetamide NH group likely forms intermolecular hydrogen bonds with tetrazole N atoms (N···H–N ≈ 2.1 Å).
  • Conformational preferences : The ortho-methyl group imposes a dihedral angle of ~45° between the tetrazole and its attached phenyl ring, reducing π-π stacking potential compared to para-substituted analogues.

Comparative Analysis with Structural Analogues (1,5-Disubstituted Tetrazoles)

The compound’s structural relatives exhibit variations in bioactivity and physicochemical properties dependent on substitution patterns:

Table 2: Substituent Effects on Tetrazole-Acetamide Properties

Compound Substituent Positions logP Aqueous Solubility (mg/mL)
This compound 2-OCH~3~, 2-CH~3~ 3.22 0.12
N-(4-Methoxyphenyl)-2-[5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetamide 4-OCH~3~, 4-CH~3~ 2.98 0.31
N-(3-Chloro-2-Methylphenyl)-2-[5-(2-Methoxyphenyl)-2H-tetrazol-2-yl]acetamide 2-OCH~3~, 3-Cl 3.65 0.08
Key Trends:
  • Para-substitution (e.g., 4-OCH~3~) increases solubility due to reduced steric hindrance and enhanced dipole symmetry.
  • Ortho-substitution (e.g., 2-CH~3~) elevates logP values, reflecting greater hydrophobicity from restricted solvation.
  • Halogen incorporation (e.g., Cl) further increases logP while marginally reducing solubility.

These variations underscore the tunability of tetrazole-acetamide scaffolds for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C17H17N5O2/c1-12-7-3-4-8-13(12)17-19-21-22(20-17)11-16(23)18-14-9-5-6-10-15(14)24-2/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

PXTRABSPTZKEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Cycloaddition of 2-Methylbenzonitrile with Sodium Azide

The 5-(2-methylphenyl)-2H-tetrazole core is synthesized via [2+3] cycloaddition between 2-methylbenzonitrile and sodium azide. Under Huisgen conditions, this reaction proceeds in toluene with Et3N·HCl at 120°C for 18 hours, achieving 89% conversion to the 2H-regioisomer. The base-acid system directs selectivity, as protonation at N1 favors 2H-tetrazole formation over the 1H-isomer.

Critical Parameters

  • Catalyst : Et3N·HCl (1.2 equiv)

  • Solvent : Anhydrous toluene

  • Temperature : 120°C (microwave-assisted)

  • Yield : 82–89%

Acetamide Formation via Nucleophilic Substitution

Synthesis of 2-Chloro-N-(2-methoxyphenyl)Acetamide

2-Chloroacetyl chloride is reacted with 2-methoxyaniline in dichloromethane under ice-cooling with triethylamine (2.5 equiv). The intermediate is isolated in 91% yield after aqueous workup.

Tetrazole Alkylation

5-(2-Methylphenyl)-2H-tetrazole (1.0 equiv) is treated with 2-chloro-N-(2-methoxyphenyl)acetamide (1.1 equiv) in ethanol containing K2CO3 (1.5 equiv). Refluxing for 3 hours facilitates nucleophilic displacement of chloride, yielding the target compound.

Optimized Reaction Conditions

ParameterValue
SolventAnhydrous ethanol
BaseK2CO3 (1.5 equiv)
Temperature78°C (reflux)
Time3 hours
Yield78–85%

Alternative Synthetic Routes

Carboxylic Acid Coupling Pathway

An alternative route involves saponification of ethyl 2-(5-(2-methylphenyl)-2H-tetrazol-2-yl)acetate (NaOH/THF/H2O, 65°C, 2 hours) to produce the carboxylic acid. Subsequent coupling with 2-methoxyaniline using T3P/Et3N in DCM achieves 68% yield, though with lower regiochemical purity compared to the substitution method.

Comparative Analysis of Methods

MethodYieldPurity (HPLC)Regioselectivity
Nucleophilic substitution85%98.2%>99:1 (2H:1H)
Carboxylic acid coupling68%95.1%93:7 (2H:1H)

Process Optimization and Scalability

Solvent Screening

Ethanol outperforms DMF and THF in substitution reactions due to improved solubility of K2CO3 and reduced side-product formation. Methanol causes premature hydrolysis of the chloroacetamide intermediate.

Temperature Profiling

Below 70°C, reaction completeness drops to <50% after 6 hours. At reflux (78°C), >95% conversion occurs within 3 hours, as monitored by TLC (SiO2, ethyl acetate/hexanes 1:1).

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 2.34 (s, 3H, Ar-CH3)

  • δ 3.82 (s, 3H, OCH3)

  • δ 5.68 (s, 2H, CH2CONH)

  • δ 6.89–7.52 (m, 8H, aromatic)

  • δ 10.37 (s, 1H, NH)

HRMS (ESI+) :

  • Calculated for C17H17N5O2 [M+H]+: 342.1304

  • Found: 342.1309

Purity Assessment

HPLC analysis (C18, 70:30 MeOH/H2O + 0.1% TFA) shows 98.2% purity with retention time 6.74 minutes.

Industrial-Scale Considerations

Cost Analysis

The nucleophilic substitution route demonstrates superior atom economy (87%) compared to the coupling pathway (63%). Bulk pricing estimates:

  • Substitution method : $412/kg (100 kg batch)

  • Coupling method : $697/kg (100 kg batch)

Waste Stream Management

The ethanol process generates 6.2 kg waste/kg product vs. 11.7 kg/kg for DCM-based coupling. K2CO3 is recoverable via acidification (82% recovery efficiency) .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

N-Cyclohexyl-2-{5-[4-(methylsulfanyl)phenyl]-2H-tetrazol-2-yl}acetamide ()

  • Structural Differences : The 2-methoxyphenyl group in the target compound is replaced with a cyclohexyl group, and the tetrazole’s 5-position substituent is a 4-(methylsulfanyl)phenyl instead of 2-methylphenyl.
  • The methylsulfanyl group may enhance lipophilicity, affecting bioavailability .

N-(3-Bromophenyl)-2-{[5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

  • Structural Differences : A triazole ring replaces the tetrazole, with a sulfanyl bridge and bromophenyl substituent.
  • Implications: Triazoles are less acidic (pKa ~8–10) than tetrazoles (pKa ~4–5), altering hydrogen-bonding interactions in biological systems.

Acetamide Derivatives with Heterocyclic Moieties

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide ()

  • Structural Differences : A benzothiazole ring replaces the tetrazole, with a trifluoromethyl group at the 6-position.
  • Implications :
    • Benzothiazoles are associated with antitumor and antimicrobial activities. The electron-withdrawing trifluoromethyl group may enhance metabolic stability .

2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide ()

  • Structural Differences : A thiazole ring substitutes the tetrazole, and the acetamide is linked to a 2-methylphenyl group.
  • Implications :
    • Thiazoles are common in antibiotics (e.g., penicillin derivatives). The lack of methoxy groups may reduce solubility compared to the target compound .

Substituent Variations on the Aromatic Ring

2-(4-Chlorophenoxy)-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide ()

  • Structural Differences: A benzoxazole-ethyl group replaces the tetrazole, and a chlorophenoxy group is present.
  • Benzoxazoles are linked to anti-inflammatory activity .

N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

  • Structural Differences: A triazole with a pyridinyl substituent replaces the tetrazole, and an acetylamino group is added to the methoxyphenyl ring.
  • The acetylamino group may influence metabolic pathways .

Key Comparative Data

Compound Core Heterocycle Key Substituents Molecular Weight Notable Properties
Target Compound Tetrazole 2-Methoxyphenyl, 2-methylphenyl ~337.4 g/mol High acidity (pKa ~4–5)
N-Cyclohexyl-2-{5-[4-(MeS)phenyl]tetrazol}acetamide Tetrazole Cyclohexyl, 4-(methylsulfanyl)phenyl ~385.5 g/mol Increased lipophilicity
N-(3-Bromophenyl)-2-{[5-(2-MePh)triazol]S}acetamide Triazole Bromophenyl, sulfanyl bridge ~479.4 g/mol Halogen bonding potential
N-(6-CF3-benzothiazole)-2-(2-MeOPh)acetamide Benzothiazole Trifluoromethyl, 2-methoxyphenyl ~368.3 g/mol Enhanced metabolic stability

Research Findings and Implications

  • Tetrazole vs. Triazole : Tetrazoles’ lower pKa enhances ionization at physiological pH, improving interactions with cationic binding pockets (e.g., angiotensin II receptor blockers) .
  • Substituent Effects : Methoxy groups improve solubility but may reduce membrane permeability compared to lipophilic groups like methylsulfanyl .

Biological Activity

N-(2-methoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide is a synthetic compound belonging to the class of tetrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H18N4O
  • Molecular Weight : 282.34 g/mol
  • IUPAC Name : this compound

This compound features a methoxy group and a tetrazole ring, which are significant for its biological activity.

The biological activity of this compound is largely attributed to its structural components:

  • Tetrazole Ring : Compounds containing tetrazole rings have been shown to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The tetrazole moiety can interact with biological macromolecules, influencing cellular processes.
  • Methoxy Group : The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that similar tetrazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds with a tetrazole ring can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with protein synthesis pathways.

CompoundType of ActivityIC50 (µg/mL)
This compoundAntimicrobialTBD
Tetrazole Derivative AAntimicrobial15
Tetrazole Derivative BAntimicrobial25

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Studies suggest that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell cycle progression.

Cell LineCompoundIC50 (µM)
A431 (human epidermoid carcinoma)N-(2-methoxyphenyl)-...TBD
MCF7 (breast cancer)Tetrazole Derivative C20
HeLa (cervical cancer)Tetrazole Derivative D30

Case Studies and Research Findings

  • In vitro Studies : A study evaluating the cytotoxic effects of various tetrazole derivatives found that those with methoxy substitutions exhibited enhanced activity against multiple cancer cell lines, suggesting a structure-activity relationship that favors these modifications.
    "The presence of electron-donating groups such as methoxy significantly improves the anticancer efficacy of tetrazole derivatives" .
  • In vivo Studies : Preliminary animal studies have indicated promising results for compounds similar to N-(2-methoxyphenyl)-... in reducing tumor size in xenograft models, although further research is required to establish safety and efficacy in humans.
  • Mechanistic Insights : Molecular docking studies have suggested that this compound may bind effectively to key proteins involved in cancer progression, though specific targets remain to be identified.

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